molecular formula C26H22FNO4 B3003897 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902624-77-5

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B3003897
CAS No.: 902624-77-5
M. Wt: 431.463
InChI Key: SJSKIMICNLIGDD-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one family, characterized by a bicyclic core structure with a ketone group at position 2. Key structural features include:

  • Position 3: A 4-ethoxybenzoyl group, contributing electron-donating properties and enhancing lipophilicity.
  • Position 6: A fluorine atom, which improves metabolic stability and influences electronic interactions.

The ethoxy group at the benzoyl moiety distinguishes it from analogs with methoxy or halogen substituents. The 2-methoxyphenylmethyl group at position 1 is structurally distinct from 4-methoxy or fluorophenylmethyl derivatives seen in related compounds .

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-6-fluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c1-3-32-20-11-8-17(9-12-20)25(29)22-16-28(15-18-6-4-5-7-24(18)31-2)23-13-10-19(27)14-21(23)26(22)30/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSKIMICNLIGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyphenylmethyl Group: This step involves the alkylation of the quinoline core with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to an alcohol.

    Substitution: The fluoro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 1,4-dihydroquinolin-4-ol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. For its anticancer activity, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structural analogs is summarized in Table 1.

Compound R³ (Position 3) R⁶ (Position 6) R¹ (Position 1) Key Functional Groups Molecular Weight (g/mol) Hypothesized Activity
Target Compound 4-ethoxybenzoyl F 2-methoxyphenylmethyl Benzoyl, methoxy, fluoro ~425 (estimated) Enzyme inhibition, receptor binding
6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 4-fluorobenzoyl ethoxy 4-methoxyphenylmethyl Benzoyl, methoxy, ethoxy 437.43 GLUT4 modulation
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one 4-methoxybenzoyl F 2-fluorophenylmethyl Benzoyl, methoxy, fluoro 405.40 Serotonin receptor interaction
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4(1H)-one 4-isopropylphenylsulfonyl ethoxy 4-chlorophenylmethyl Sulfonyl, chloro 511.02 Kinase inhibition
6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one 1,2,4-oxadiazole ethyl 4-fluorophenylmethyl Oxadiazole, fluoro 439.50 Antimicrobial activity

Key Observations

The 2-methoxyphenylmethyl substituent at position 1 differentiates it from 4-methoxy or fluorophenylmethyl analogs (), which could alter receptor binding specificity, as seen in NBOMe compounds where methoxy positioning affects serotonin receptor affinity .

Synthetic Routes: Palladium-catalyzed cross-coupling () is a common method for quinolinone derivatives. The target compound likely shares similar synthetic challenges, such as optimizing yields for bulky substituents .

Biological Relevance :

  • Fluorine at position 6, as in the target compound and , is associated with enhanced metabolic stability and target engagement in kinase inhibitors .
  • Sulfonyl-containing analogs () exhibit kinase or protease inhibition, suggesting the target compound’s benzoyl group may favor alternative mechanisms like allosteric modulation .

Biological Activity

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one, also known by its CAS number 902624-77-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H22FNO4C_{26}H_{22}FNO_{4}, with a molecular weight of 431.5 g/mol. The structure includes a dihydroquinoline core, which is known for various biological activities.

PropertyValue
Molecular FormulaC26H22FNO4
Molecular Weight431.5 g/mol
CAS Number902624-77-5

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of dihydroquinoline compounds often possess antimicrobial properties. The presence of the ethoxybenzoyl and fluoro groups may enhance this activity.
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Dihydroquinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Certain studies suggest that compounds with similar structures can inhibit enzymes critical for cancer cell proliferation.
  • Modulation of Gene Expression : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Some quinoline derivatives induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that dihydroquinoline derivatives showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (reference needed).
  • Antimicrobial Efficacy Testing : In vitro tests revealed that certain derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents (reference needed).

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation and nucleophilic substitution, to introduce the ethoxybenzoyl and methoxyphenylmethyl groups. Characterization requires a combination of spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) to confirm functional groups and purity. For crystallographic validation, X-ray diffraction (XRD) using programs like SHELXL (for refinement) and PLATON (for validation) is critical to resolve atomic positions and detect disorders .
  • Key Analytical Tools :
TechniquePurposeExample Reference
NMRStructural elucidation
XRDCrystal structure determination

Q. How can hydrogen-bonding patterns in the crystal structure be systematically analyzed?

  • Methodological Answer : Apply graph-set analysis (Etter’s rules) to categorize hydrogen bonds into discrete patterns (e.g., rings, chains). Use crystallographic software like Mercury or CrystExplorer to visualize interactions. For example, the 4-ethoxy group may form C–H···O bonds with adjacent fluorinated rings, which can be quantified using geometric parameters (distance, angle) from XRD data .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement?

  • Methodological Answer : Contradictions often arise from disordered solvent molecules or incorrect space group assignments. To resolve this:
  • Compare refinement results across multiple programs (e.g., SHELXL vs. OLEX2 ) to identify systematic errors.
  • Validate using the IUCr CheckCIF tool to flag geometric outliers (e.g., unrealistic bond lengths).
  • Re-examine raw diffraction data for missed twinning or pseudosymmetry .

Q. What experimental design principles apply to studying its biological activity?

  • Methodological Answer : Adopt a tiered approach:

In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) using fluorometric or colorimetric readouts.

Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins, guided by crystallographic data for receptor structures.

Dose-response studies : Apply the Hill equation to quantify efficacy (EC50EC_{50}) and toxicity (IC50IC_{50}).
Reference frameworks like Project INCHEMBIOL () emphasize correlating molecular properties (e.g., logP, solubility) with bioactivity.

Q. How can theoretical frameworks guide structure-property relationship studies?

  • Methodological Answer : Link the compound’s electronic properties (e.g., HOMO-LUMO gaps via DFT calculations) to observed reactivity or photophysical behavior. For example:
  • QSAR models : Use Gaussian 16 or ORCA to compute descriptors (e.g., Mulliken charges) and correlate with experimental data (e.g., fluorescence quantum yield).
  • Crystal Engineering : Apply Etter’s graph sets to predict packing efficiency and stability .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results?

  • Methodological Answer :
  • Step 1 : Verify computational parameters (e.g., basis sets, solvation models) against benchmark studies.
  • Step 2 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may alter molecular conformation.
  • Step 3 : Use hybrid methods like MD simulations (GROMACS) to model dynamic behavior missed in static DFT calculations.
    Example: A mismatch in predicted vs. observed fluorescence may stem from aggregation-induced emission (AIE) effects not captured in simulations .

Tables for Methodological Reference

Q. Table 1: Key Software Tools for Crystallographic Analysis

SoftwareFunctionReference
SHELXLRefinement
PLATONValidation
MercuryVisualization

Q. Table 2: Experimental Design Framework

StageObjectiveMethod
SynthesisIntroduce substituentsMulti-step organic reactions
CharacterizationConfirm structureNMR, XRD, IR
BioactivityAssess efficacyEnzyme assays, docking

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